molecular formula C13H16N6O4 B2872118 methyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur inyl)acetate CAS No. 898440-64-7

methyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur inyl)acetate

Cat. No.: B2872118
CAS No.: 898440-64-7
M. Wt: 320.309
InChI Key: WUGBFVWFLCNEOB-UHFFFAOYSA-N
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Description

Methyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur inyl)acetate is a useful research compound. Its molecular formula is C13H16N6O4 and its molecular weight is 320.309. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Acyclic Nucleoside and Nucleotide Analogs

The compound is part of a broader category of chemicals used in the synthesis of acyclic nucleoside and nucleotide analogs. These analogs are crucial for studying biological processes and developing therapeutic agents. For instance, Janeba et al. (2000) explored the synthesis of derivatives of 6-amino-7H-purin-8(9H)-one, which is relevant to the chemical family of the specified compound. Their work contributes to understanding how diverse alkylation agents can modify purine derivatives for potential applications in medicinal chemistry and drug development (Janeba, Holý, & Masojídková, 2000).

Crystal Structure Analysis

Khan et al. (2006) provided insights into the crystal structure of a similar compound, methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate. Though not directly related, the methodology and findings from crystal structure analyses like these are foundational for understanding the physical and chemical properties of complex organic compounds, including those within the same family as "methyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate" (Khan, Rama, Qadeer, Noor, & Kempe, 2006).

Biological Activity of Aza-uracil Derivatives

The exploration of aza-uracil derivatives by El‐Barbary et al. (2011) provides a context for understanding the biological activity of related triazine compounds. These studies are pivotal for drug discovery, offering insights into how triazine derivatives interact with biological systems and their potential as therapeutic agents (El‐Barbary, Hafiz, & Abdel-wahed, 2011).

Synthesis of Pyridine and Triazine Derivatives

Research on the synthesis of pyridine and triazine derivatives, as conducted by Hussein, Abu-shanab, and Ishak (2000), is relevant for developing a variety of compounds with potential applications in chemical synthesis, pharmaceuticals, and materials science. Such studies help in identifying new pathways for creating compounds with specific desired properties (Hussein, Abu-shanab, & Ishak, 2000).

Properties

IUPAC Name

methyl 2-(3,7,9-trimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O4/c1-7-5-18-9-10(16(2)13(22)17(3)11(9)21)14-12(18)19(15-7)6-8(20)23-4/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGBFVWFLCNEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.